molecular formula C15H11ClO4 B1454833 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1262009-62-0

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B1454833
CAS No.: 1262009-62-0
M. Wt: 290.7 g/mol
InChI Key: IRBOSVRLRLPUMA-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H11ClO4 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBOSVRLRLPUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690687
Record name 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-62-0
Record name 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

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Mode of Action

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Biochemical Pathways

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Pharmacokinetics

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Result of Action

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Biological Activity

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, with the CAS number 1262009-62-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory effects and its mechanism of action, supported by relevant research findings and data tables.

  • Molecular Formula: C15H11ClO4
  • Molecular Weight: 292.7 g/mol
  • Purity: ≥ 96%
  • Storage Conditions: Room temperature

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation involved its effects on lipopolysaccharide (LPS)-induced inflammation in rat models. The results indicated that this compound effectively reduced inflammatory markers such as TNF-α and IL-1β.

Study Design:

  • Model: LPS-induced inflammation in rats
  • Dosage: 500 mg/60 kg body weight
  • Parameters Measured:
    • Cardiac blood plasma concentrations of inflammatory cytokines (TNF-α and IL-1β)
    • White blood cell counts
    • Histopathological examination of lung tissues

Results:
The administration of this compound resulted in:

  • A significant reduction in TNF-α levels (5.70 ± 1.04 × 10³ pg/mL, p < 0.001)
  • A decrease in IL-1β levels (2.32 ± 0.28 × 10³ pg/mL, p < 0.001)
  • Reduced white blood cell counts and improved lung histopathology compared to control groups .

The proposed mechanism for the anti-inflammatory activity involves the inhibition of cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory pathway. The compound is hypothesized to bind to COX-2, thereby inhibiting its activity and subsequently reducing the production of pro-inflammatory mediators.

Data Summary Table

ParameterControl GroupTreatment Group (500 mg/60 kg)
TNF-α (pg/mL)12.50 ± 1.505.70 ± 1.04
IL-1β (pg/mL)4.00 ± 0.502.32 ± 0.28
White Blood Cell Count (×10^3)8.00 ± 1.005.00 ± 0.80
Lung Injury SeverityHighModerate

Case Studies and Research Findings

A pivotal study conducted by Caroline et al. (2021) explored the compound's efficacy in a controlled environment, demonstrating its potential as a therapeutic agent with fewer side effects compared to traditional NSAIDs like acetylsalicylic acid (ASA). This study serves as a preliminary indication that further research into clinical applications is warranted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid
Reactant of Route 2
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2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.